1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane
Overview
Description
Scientific Research Applications
Heterocyclic Chemistry and Bioactive Compounds
Research on heterocyclic chemistry, particularly focusing on compounds like diazepines and imidazole derivatives, has shown significant promise in identifying new medicines for diseases with no current remedies, such as certain cancers. These compounds are also being explored for their potential in combating the spread of multiresistant pathogens due to their antibacterial properties (Földesi, Volk, & Milen, 2018).
Biological Activities of 1,4-Diazepines
1,4-Diazepines have been associated with a wide range of biological activities, making them of considerable interest in medicinal chemistry. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis, reactions, and biological evaluations of these compounds are actively being pursued for potential pharmaceutical applications (Rashid et al., 2019).
Synthetic Approaches and Chemical Inhibitors
Studies on synthetic approaches for creating benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines have revealed a variety of methods to synthesize these compounds. These methods highlight the importance of azolylthiazoles and other heterocyclic compounds in developing new drugs with potential biological applications (Ibrahim, 2011).
Environmental Impact and Transformation
Research into the environmental occurrence, fate, and transformation of benzodiazepines in water treatment has revealed the persistence of these compounds in various water sources, including hospital effluent and river water. The study emphasizes the need for advanced water treatment processes to effectively remove such recalcitrant compounds from the environment (Kosjek et al., 2012).
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
One source mentions that a product of histamine 1-methyltransferase in the pathway of histidine metabolism is similar to this compound .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Future Directions
The future directions for research on “1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane” could include further exploration of its potential as a therapeutic agent, particularly in relation to its activity as a mGluR2 PAM . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.
Properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-13-7-5-12-10(13)9-14-6-2-3-11-4-8-14/h5,7,11H,2-4,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJXKEGNUNGNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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